Product packaging for 4-(3-oxo-2-phenylbutyl)Benzonitrile(Cat. No.:CAS No. 54636-71-4)

4-(3-oxo-2-phenylbutyl)Benzonitrile

Cat. No.: B13876613
CAS No.: 54636-71-4
M. Wt: 249.31 g/mol
InChI Key: XBBUHAYZVCCNNY-UHFFFAOYSA-N
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Description

4-(3-Oxo-2-phenylbutyl)Benzonitrile is a synthetic organic compound featuring both a nitrile group and a ketone functionality on a molecular scaffold. This structure makes it a valuable intermediate for researchers in medicinal chemistry and materials science. Benzonitrile derivatives are frequently investigated as critical precursors in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials such as thermally activated delayed fluorescence (TADF) emitters for OLEDs . The compound's nitrile group can undergo various transformations, including reduction to primary amines or hydrolysis to carboxylic acids, while the ketone is a versatile site for nucleophilic addition or condensation reactions . This reactivity profile allows researchers to utilize this compound as a building block for creating diverse chemical libraries. As with all reagents of this nature, it is sensitive to moisture and oxidation, and recommended storage is in a sealed container under inert atmosphere at low temperatures to preserve stability . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO B13876613 4-(3-oxo-2-phenylbutyl)Benzonitrile CAS No. 54636-71-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54636-71-4

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-(3-oxo-2-phenylbutyl)benzonitrile

InChI

InChI=1S/C17H15NO/c1-13(19)17(16-5-3-2-4-6-16)11-14-7-9-15(12-18)10-8-14/h2-10,17H,11H2,1H3

InChI Key

XBBUHAYZVCCNNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)C#N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 3 Oxo 2 Phenylbutyl Benzonitrile

Retrosynthetic Analysis of 4-(3-oxo-2-phenylbutyl)Benzonitrile

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, two primary retrosynthetic disconnections are considered, focusing on the formation of the key carbon-carbon bonds.

The first and most logical disconnection (Route A) is at the C2-C1 bond of the butyl chain, which is an ideal disconnection for an enolate alkylation strategy. This leads to two primary precursors: a nucleophilic enolate derived from 1-phenylpropan-2-one and an electrophilic 4-cyanobenzyl halide.

A second potential disconnection (Route B) involves the bond between the phenyl ring and the C2 of the butyl chain. This suggests a cross-coupling strategy, connecting a (4-(3-oxobutyl))benzonitrile derivative with a phenyl group donor.

Figure 1: Retrosynthetic Analysis of this compound

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This analysis provides a roadmap for developing synthetic pathways, which will be explored in the subsequent sections.

Development of Classical Multi-Step Synthetic Pathways to this compound

Based on the retrosynthetic analysis, classical multi-step pathways can be designed to achieve the synthesis of this compound. The enolate alkylation approach (Route A) is a robust and well-established method for forming carbon-carbon bonds.

Identification of Key Precursors and Intermediate Compounds

The key precursors for the enolate alkylation pathway are 1-phenylpropan-2-one and a suitable 4-cyanobenzyl halide, such as 4-cyanobenzyl bromide.

1-Phenylpropan-2-one: This ketone is a known compound and can be synthesized through various methods. One common approach is the reduction of 1-phenyl-2-nitropropene, which can be prepared from benzaldehyde (B42025) and nitroethane. youtube.com

4-Cyanobenzyl Bromide: This electrophile can be prepared from p-tolunitrile (B1678323) through radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator.

The primary intermediate in this pathway is the enolate of 1-phenylpropan-2-one, which is generated in situ by treating the ketone with a suitable base.

Optimization of Reaction Conditions and Reagent Selection

The success of the enolate alkylation reaction hinges on the careful selection of the base, solvent, and reaction temperature to control the regioselectivity and minimize side reactions, such as self-condensation of the ketone or over-alkylation.

ParameterOptionsConsiderations
Base Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium tert-butoxide (t-BuOK)The strength and steric hindrance of the base will influence the rate and selectivity of enolate formation. LDA is a strong, non-nucleophilic base often favored for generating kinetic enolates.
Solvent Tetrahydrofuran (THF), Diethyl ether, Dimethylformamide (DMF)Anhydrous, aprotic solvents are essential to prevent quenching of the enolate. THF is a common choice due to its ability to solvate the cation and its appropriate boiling point.
Temperature -78 °C to room temperatureLow temperatures (e.g., -78 °C with LDA) are often used to favor the formation of the kinetic enolate and prevent side reactions. The reaction may then be allowed to warm to room temperature after the addition of the electrophile.

A typical procedure would involve the slow addition of a strong base like LDA to a cooled solution of 1-phenylpropan-2-one in an anhydrous solvent like THF, followed by the addition of 4-cyanobenzyl bromide.

Scale-Up Considerations and Process Intensification Strategies

Transitioning a laboratory-scale synthesis to a larger, industrial scale introduces several challenges. For the proposed enolate alkylation, key considerations include:

Heat Management: The enolate formation and alkylation steps can be exothermic. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction and prevent side reactions. This may involve using jacketed reactors with controlled cooling.

Reagent Addition: The rate of addition of the base and the electrophile needs to be carefully controlled to maintain the optimal reaction temperature and concentration profiles.

Work-up and Purification: Large-scale extractions and chromatographic purifications can be cumbersome and costly. Alternative purification methods like crystallization or distillation should be explored.

Process intensification strategies, such as the use of flow chemistry, could offer significant advantages. google.com A flow reactor could provide superior heat and mass transfer, allowing for better control over the reaction conditions and potentially higher yields and purity. ijpcbs.com

Advanced and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, transition-metal-catalyzed cross-coupling reactions represent a powerful alternative to classical methods.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Constructing the Carbon Skeleton

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. researchgate.net This reaction could be adapted to construct the bond between the phenyl ring and the C2 position of the butyl chain, as outlined in Route B of the retrosynthetic analysis.

A plausible Suzuki-Miyaura coupling strategy would involve the reaction of a phenylboronic acid with a suitable derivative of (4-(3-oxobutyl))benzonitrile bearing a leaving group (e.g., a halide or triflate) at the C2 position.

Table 2: Hypothetical Suzuki-Miyaura Coupling for this compound Synthesis

ComponentExampleRole
Aryl Halide/Triflate 4-(2-bromo-3-oxobutyl)benzonitrileElectrophilic coupling partner
Organoboron Reagent Phenylboronic acidNucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Base K₂CO₃, Cs₂CO₃, K₃PO₄Promotes transmetalation
Solvent Toluene, Dioxane, Dimethoxyethane (DME) with waterSolubilizes reactants and facilitates the reaction

The key challenge in this approach would be the synthesis of the requisite 4-(2-halo-3-oxobutyl)benzonitrile precursor. This could potentially be achieved through the alpha-halogenation of a suitable ketone precursor. The development of such catalytic routes is an active area of research, aiming to provide more direct and efficient access to complex molecular architectures. youtube.comnih.gov

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogues of this compound

The presence of a stereocenter at the C2 position of this compound offers the potential for chiral analogues, which can exhibit distinct biological activities or material properties. The development of stereoselective and enantioselective synthetic methods is therefore of significant interest. A prominent strategy for achieving such stereocontrol is through asymmetric Michael additions.

Organocatalysis has emerged as a powerful tool for enantioselective carbon-carbon bond formation. In a reaction analogous to the synthesis of the target compound, the asymmetric intramolecular aza-Michael addition has been successfully mediated by bifunctional organocatalysts. For instance, a quinidine-derived urea (B33335) catalyst has been employed in the synthesis of (2S)-substituted indolines, demonstrating the potential for high stereocontrol in Michael-type reactions. buchler-gmbh.com Such catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Another key approach involves the use of chiral auxiliaries or metal complexes. While specific examples for this compound are not extensively documented, the principles can be extrapolated from the synthesis of structurally related compounds. For example, the enantioselective synthesis of warfarin (B611796) analogues, which share the 3-oxo-1-phenylbutyl moiety, has been achieved with high enantiomeric excess (up to 98%) using chiral catalysts. This highlights the feasibility of developing similar strategies for the target molecule.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. These principles can be effectively applied to the synthesis of this compound and its precursors.

A key area of focus is the development of greener routes to the benzonitrile (B105546) moiety. Traditional methods for benzonitrile synthesis often involve harsh reagents and generate significant waste. rsc.org In contrast, novel green synthetic routes have been developed that utilize ionic liquids as recyclable reaction media and catalysts. rsc.orgresearchgate.netrsc.org For instance, the synthesis of benzonitrile from benzaldehyde using a hydroxylamine (B1172632) salt in an ionic liquid has been reported to proceed with 100% conversion and yield at 120 °C in just 2 hours. rsc.orgrsc.org The ionic liquid can be easily recovered and reused, minimizing waste.

Solvent-free reaction conditions represent another important green chemistry approach. chemijournal.comwjpmr.com For reactions like the Michael addition, which could be employed to construct the carbon skeleton of this compound, performing the reaction under solvent-free conditions or using grinding techniques can significantly reduce the environmental impact by eliminating the need for volatile organic solvents. chemijournal.com

Comparative Analysis of Synthetic Efficiencies, Yields, and Purity Profiles Across Different Methodologies for this compound

The choice of a synthetic methodology for this compound depends on several factors, including reaction efficiency, product yield, purity, cost, and scalability. A comparative analysis of potential routes is crucial for selecting the most appropriate method.

One of the most plausible routes for the synthesis of this compound is the Michael addition of a carbanion derived from a phenylacetonitrile (B145931) derivative to an appropriate α,β-unsaturated ketone. Research on analogous reactions, such as the Michael addition of 3-oxo-3-phenylpropanenitrile to enynones, has reported good to excellent yields, ranging from 53% to 98%. mdpi.com These reactions often proceed under mild conditions, but may require chromatographic purification to separate diastereomers if a stereocenter is formed.

Another viable approach is a three-component reaction, which offers the advantage of building molecular complexity in a single step. For instance, a chemoselective three-component reaction involving an acetophenone (B1666503) derivative, an aromatic aldehyde, and malononitrile (B47326) has been developed for the synthesis of structurally similar compounds. informahealthcare.com This one-pot process, conducted at room temperature, can provide good yields and simplifies the synthetic procedure. informahealthcare.com

The application of green chemistry principles can also lead to highly efficient processes. As mentioned previously, the synthesis of the benzonitrile precursor can achieve quantitative yields using ionic liquids. rsc.orgrsc.org While specific yield and purity data for the complete synthesis of this compound via a fully green route are not yet available, the high efficiencies observed for the synthesis of its constituent parts suggest that such a route could be highly competitive.

Below is a comparative table summarizing the potential efficiencies of different synthetic approaches that could be adapted for the synthesis of this compound.

Synthetic MethodologyKey FeaturesReported Yield Range (for analogous reactions)Potential AdvantagesPotential Disadvantages
Michael Addition Stepwise construction of the carbon skeleton.53-98% mdpi.comGood to excellent yields, mild reaction conditions.May require purification to separate stereoisomers.
Three-Component Reaction One-pot synthesis, high atom economy.Good yields reported. informahealthcare.comSimplified procedure, time and resource efficient.Optimization of reaction conditions for three components can be complex.
Green Synthesis (Ionic Liquids) Use of recyclable catalysts and solvents.Up to 100% for precursor synthesis. rsc.orgrsc.orgEnvironmentally friendly, high yields, easy product separation.Ionic liquids can be expensive, potential for product contamination.

Reaction Mechanisms and Intrinsic Reactivity of 4 3 Oxo 2 Phenylbutyl Benzonitrile

Mechanistic Investigations of Formation Pathways Leading to 4-(3-oxo-2-phenylbutyl)Benzonitrile

The synthesis of this compound can be mechanistically understood through the lens of conjugate addition reactions, a cornerstone of carbon-carbon bond formation in organic chemistry. A plausible and efficient pathway for its formation is the Michael addition, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

In a likely synthetic route, a chalcone (B49325) derivative, specifically 4-[(E)-3-oxo-3-phenylprop-1-en-1-yl]benzonitrile, would serve as the Michael acceptor. The synthesis of similar chalcones, such as 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, has been reported and typically involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.gov In the case of the precursor for our target molecule, this would involve the reaction of acetophenone with 4-formylbenzonitrile.

The crucial step is the conjugate addition of a phenyl anion equivalent to the electron-deficient β-carbon of the chalcone. A common source for the phenyl nucleophile is an organometallic reagent such as a phenyl Grignard reagent (phenylmagnesium bromide) or an organocuprate (lithium diphenylcuprate). The reaction mechanism proceeds as follows:

Formation of the Phenyl Nucleophile: An organometallic reagent provides the phenyl anion.

Nucleophilic Attack: The phenyl nucleophile attacks the β-carbon of the α,β-unsaturated ketone. This is favored due to the electronic delocalization from the carbonyl group, which renders the β-carbon electrophilic.

Enolate Formation: The attack of the nucleophile leads to the formation of a resonance-stabilized enolate intermediate.

Protonation: Subsequent workup with a proton source quenches the enolate, yielding the final product, this compound.

The regioselectivity of the Michael addition is a key feature of this synthetic strategy, ensuring the formation of the desired 1,4-addition product. libretexts.org The general mechanism for a Michael reaction is a three-step process involving deprotonation to form an enolate, conjugate addition, and subsequent protonation. masterorganicchemistry.com

Reactivity Studies of the Benzonitrile (B105546) Moiety in this compound

The benzonitrile moiety in this compound is a versatile functional group with a rich reaction chemistry. Its reactivity is largely dictated by the electron-withdrawing nature of the nitrile group and the inherent properties of the carbon-nitrogen triple bond. researchgate.net

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity can be harnessed to transform the nitrile into a variety of other functional groups. While nitriles are generally less reactive towards nucleophiles than aldehydes or ketones, their reactivity can be enhanced by the presence of activating groups or by using strong nucleophiles. nih.gov

The nitrile group can undergo nucleophilic addition to form imines, which can then be hydrolyzed to ketones or reduced to amines. For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of ketones after hydrolysis of the intermediate imine.

Selective Hydrolysis and Other Transformations of the Nitrile Group

The hydrolysis of nitriles is a common transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid. The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by the attack of water. The initially formed imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile group is attacked by a hydroxide (B78521) ion. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. youtube.com

The nitrile group can also participate in cycloaddition reactions, serving as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Reactivity of the Ketone Functionality in this compound

The ketone functionality is another key reactive center in the molecule, offering a wide range of synthetic possibilities through reactions at the carbonyl carbon and the adjacent α-carbons.

Electrophilic and Nucleophilic Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. A variety of nucleophiles, including organometallic reagents, hydrides, and amines, can attack the carbonyl carbon. researchgate.net

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition of Organometallic Reagents: Reaction with Grignard reagents or organolithium compounds results in the formation of tertiary alcohols.

Formation of Imines and Enamines: The ketone can react with primary or secondary amines to form imines and enamines, respectively. These reactions are typically catalyzed by acid.

Alpha-Proton Reactivity and Enolization Chemistry

The protons on the carbon atoms alpha to the ketone (the α-protons) are acidic and can be removed by a base to form an enolate ion. The acidity of these protons is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate.

The formation of an enolate is a critical step in many important carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction and the Claisen condensation. The enolate can act as a nucleophile and react with various electrophiles.

Reduction and Oxidation Reactions of the Ketone

The ketone group is a prominent reactive center in this compound, susceptible to both reduction and, theoretically, oxidation of its corresponding alcohol.

Reduction of the Ketone:

The carbonyl group of the ketone can be readily reduced to a secondary alcohol, 4-(3-hydroxy-2-phenylbutyl)benzonitrile. A common and selective reagent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub This initial attack forms an alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup to yield the final alcohol product. masterorganicchemistry.comchemguide.co.uk

The mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, with the slightly positive carbon atom of the polar C=O bond being the site of attack. chemguide.co.uk The resulting alkoxide is then stabilized by the solvent until the addition of a proton source.

Given the presence of another chiral center at the adjacent carbon, the reduction of the prochiral ketone in this compound would be expected to produce a mixture of diastereomeric alcohols. The facial selectivity of the hydride attack may be influenced by the steric bulk of the neighboring phenyl and methyl groups.

Table 1: Predicted Outcome of Ketone Reduction

Starting MaterialReagentProductReaction Type
This compound1. NaBH₄2. H₃O⁺4-(3-hydroxy-2-phenylbutyl)benzonitrileNucleophilic Addition

Oxidation of the Ketone:

Ketones are generally resistant to further oxidation under standard conditions. lumenlearning.comalmerja.com Strong oxidizing agents like chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), are used to oxidize primary and secondary alcohols to carboxylic acids and ketones, respectively. lumenlearning.comlibretexts.orgchadsprep.com Since this compound already contains a ketone functional group, it would be unreactive towards further oxidation at the carbonyl carbon.

However, if the ketone were first reduced to the corresponding secondary alcohol, that alcohol could then be oxidized back to the ketone using an oxidizing agent like chromic acid. libretexts.orgyoutube.com

Aromatic and Aliphatic Reactivity of the this compound Scaffold

The molecule possesses two aromatic rings and an aliphatic chain, each with distinct reactivity profiles.

The benzonitrile ring is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the cyano (-CN) group. youtube.com The cyano group deactivates the ring by inductive effect and resonance, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, the cyano group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the cyano group. uci.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com For this compound, these reactions would be expected to occur on the benzonitrile ring, albeit under forcing conditions due to its deactivation, and would yield the meta-substituted product. The other phenyl ring, being an alkyl-substituted benzene (B151609), is activated towards EAS and would direct incoming electrophiles to the ortho and para positions. uci.edu However, the question specifies the benzonitrile ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzonitrile Ring

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄4-(3-oxo-2-phenylbutyl)-3-nitrobenzonitrile
BrominationBr₂, FeBr₃3-bromo-4-(3-oxo-2-phenylbutyl)benzonitrile
SulfonationSO₃, H₂SO₄4-(3-oxo-2-phenylbutyl)benzenesulfonic acid

The phenylbutyl chain offers several sites for potential chemical transformations, most notably at the benzylic positions. The molecule contains two benzylic carbons: the one bearing the phenyl group and the methyl group, and the one attached to the benzonitrile ring. The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized. libretexts.org

Radical Halogenation:

A common reaction at the benzylic position is free-radical halogenation, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. chadsprep.commasterorganicchemistry.com This reaction is highly selective for the benzylic position. ucalgary.ca In the case of this compound, there are two benzylic positions. The benzylic position at C2 of the butyl chain is tertiary and would be expected to be more reactive towards radical abstraction than the secondary benzylic position adjacent to the benzonitrile ring. Therefore, bromination with NBS would likely yield 4-(2-bromo-3-oxo-2-phenylbutyl)benzonitrile as the major product.

The mechanism proceeds via a free-radical chain reaction, initiated by the homolytic cleavage of the N-Br bond in NBS. chemistrysteps.com The resulting bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical, which then reacts with Br₂ (present in low concentration) to form the benzylic bromide and a new bromine radical. ucalgary.ca

Table 3: Predicted Outcome of Benzylic Bromination

Starting MaterialReagentPredicted Major ProductReaction Type
This compoundNBS, light/heat4-(2-bromo-3-oxo-2-phenylbutyl)benzonitrileFree-Radical Substitution

Advanced Spectroscopic and Structural Elucidation of 4 3 Oxo 2 Phenylbutyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

NMR spectroscopy is an unparalleled tool for elucidating the intricate details of molecular structure in solution. For 4-(3-oxo-2-phenylbutyl)benzonitrile, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to assign all proton and carbon signals, establish through-bond and through-space connectivities, and probe the molecule's preferred conformation.

Based on analogous structures like 4-cyanobenzophenone and other substituted ketones, the expected chemical shifts can be predicted. The protons on the benzonitrile (B105546) ring would appear in the aromatic region, likely as two doublets due to the para-substitution, with the protons ortho to the electron-withdrawing cyano group being more deshielded. The phenyl group protons would also reside in the aromatic region. The methine proton (CH) adjacent to the phenyl and carbonyl groups would be significantly deshielded, as would the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl chain.

In the ¹³C NMR spectrum, the quaternary carbon of the cyano group would appear around 118-120 ppm, while the carbonyl carbon would be significantly downfield, typically in the range of 195-205 ppm. The aromatic carbons would resonate between 125-145 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzonitrile C1 (ipso-CN)-~115
Benzonitrile C2/C6~7.8~133
Benzonitrile C3/C5~7.7~130
Benzonitrile C4 (ipso-butyl)-~141
Cyano (CN)-~118
Phenyl C1' (ipso-CH)-~136
Phenyl C2'/C6'~7.3-7.4~129
Phenyl C3'/C5'~7.3-7.4~129
Phenyl C4'~7.2-7.3~128
Butyl C2 (CH)~4.5-5.0~55-60
Butyl C3 (C=O)-~200
Butyl C4 (CH₃)~2.1-2.3~29
Butyl C1 (CH₃ of ethyl group if present)--

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To move from predicted shifts to confirmed assignments, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the methine proton at C2 and the methyl protons at C4, confirming the connectivity within the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon atom, for example, confirming the assignment of the C2 methine proton to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the C4 methyl protons to the C3 carbonyl carbon and the C2 methine carbon, and the C2 methine proton to the carbons of the phenyl ring and the benzonitrile ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for conformational analysis. For instance, NOE correlations between the C2 methine proton and the protons of the adjacent phenyl and benzonitrile rings would provide insights into the rotational preferences around the C2-phenyl and C2-C(benzonitrile) bonds.

Isotopic Labeling Studies for Complex Spectral Interpretation

In cases of severe spectral overlap or for probing specific metabolic pathways in biosynthetic studies, isotopic labeling can be a powerful tool. For this compound, selective ¹³C labeling of the carbonyl carbon (C3) or the cyano carbon could be achieved through the use of a labeled precursor in its synthesis. This would enhance the signal of the labeled carbon in the ¹³C NMR spectrum and could be used to simplify HMBC correlations, confirming the connectivity of all protons that are two or three bonds away from that specific labeled carbon. Similarly, deuterium (B1214612) labeling at specific positions can simplify complex ¹H NMR spectra by removing certain signals and their corresponding couplings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For C₁₇H₁₅NO, the expected exact mass would be calculated and compared to the experimental value, with a very low mass error (typically < 5 ppm) confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, the fragmentation pattern is expected to be dominated by cleavages adjacent to the carbonyl group (alpha-cleavage). libretexts.orglibretexts.org

Table 2: Predicted Key MS/MS Fragments for this compound

m/zProposed Fragment StructureFragmentation Pathway
249.12[M]⁺Molecular Ion
144.05[C₉H₇N]⁺Cleavage of the C2-C3 bond, loss of phenylacetyl radical
105.03[C₇H₅O]⁺Cleavage of the C2-C(phenyl) bond, loss of the benzonitrile-containing radical
102.05[C₈H₆]⁺Loss of CO from the benzoyl cation
77.04[C₆H₅]⁺Phenyl cation

The fragmentation would likely proceed via alpha-cleavage on either side of the carbonyl group. Cleavage between C2 and C3 would be expected to be a major pathway, leading to the formation of a stable acylium ion. The relative abundance of these fragments provides strong evidence for the connectivity around the ketone.

Ion Mobility Mass Spectrometry for Conformational and Isomeric Differentiation

Ion mobility spectrometry (IMS) coupled with mass spectrometry is a powerful technique for separating ions based on their size, shape, and charge. nih.govmdpi.comnih.gov This is particularly useful for distinguishing between isomers that have the same mass. In the context of this compound, if different synthetic routes were to produce constitutional isomers (e.g., with the phenyl group at a different position on the butyl chain), IMS could potentially separate these isomers based on their different collision cross-sections (CCS), which is a measure of their gas-phase shape. Furthermore, different conformers of the same molecule can sometimes be resolved, providing additional insight into the molecule's three-dimensional structure.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals/Derivatives

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C2.

The crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding (if any), π-π stacking between the aromatic rings, and van der Waals forces. In the case of benzonitrile derivatives, interactions involving the cyano group are often observed. iucr.orgresearchgate.net For instance, in the crystal structure of 4-(4-Hydroxyphenyldiazenyl)benzonitrile, intermolecular O—H···N hydrogen bonding is a key feature that dictates the crystal packing. iucr.org For the title compound, one might expect to see C-H···N or C-H···O interactions, as well as offset π-π stacking of the phenyl and benzonitrile rings.

If obtaining a single crystal of the parent compound proves difficult, the formation of co-crystals or derivatives can be explored. For example, co-crystallization with a molecule capable of strong hydrogen bonding might facilitate the growth of high-quality crystals.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and key bond lengths and angles.

Determination of Molecular Geometry and Crystal Packing

The precise three-dimensional arrangement of atoms in this compound and its packing in the solid state are fundamental to understanding its physical and chemical properties. While specific crystallographic data for this compound is not widely available in the public domain, the molecular geometry can be inferred from the structures of its constituent functional groups.

X-ray crystallography would be the definitive technique to determine the precise bond lengths, bond angles, and torsion angles of the molecule. Such an analysis would also reveal the crystal packing, which describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces and the drive to achieve the most stable, lowest energy state.

Table 1: Expected General Bond Geometries

Functional GroupExpected GeometryTypical Bond Angles
BenzonitrilePlanar ring, linear C≡N~120° (in ring), 180° (C-C≡N)
PhenylPlanar~120°
Ketone (C=O)Trigonal planar~120°
Alkyl ChainTetrahedral (at each C)~109.5°

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Each functional group has characteristic vibrational frequencies, allowing for the identification and structural confirmation of this compound.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The key expected vibrational modes for this compound are:

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group. researchgate.net

C=O Stretch: A strong, sharp peak corresponding to the ketone carbonyl group should appear in the range of 1700-1725 cm⁻¹.

C-H Aromatic Stretch: Multiple weak to medium bands are expected above 3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic rings. researchgate.net

C-H Aliphatic Stretch: Bands in the region of 2850-3000 cm⁻¹ will correspond to the C-H stretching of the butyl chain.

C=C Aromatic Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

C≡N Stretch: The nitrile stretch is also Raman active and would appear in a similar region as in the IR spectrum. chemicalbook.com

Symmetric Aromatic Ring Breathing Modes: These vibrations, which involve the symmetric expansion and contraction of the aromatic rings, typically give rise to strong Raman signals.

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Nitrile (C≡N)Stretching2220 - 2260FT-IR, Raman
Ketone (C=O)Stretching1700 - 1725FT-IR
Aromatic C-HStretching> 3000FT-IR
Aliphatic C-HStretching2850 - 3000FT-IR
Aromatic C=CStretching1450 - 1600FT-IR, Raman

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment of Chiral Analogues

The carbon atom at the second position of the butyl chain in this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining their relative proportions in a mixture.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the CD signal at specific wavelengths can be used to determine the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the rotation of the plane of plane-polarized light as a function of wavelength. Similar to CD, each enantiomer will have a characteristic ORD curve, and the shape and sign of the curve can be used to determine the absolute configuration and enantiomeric purity of a sample.

For chiral analogues of this compound, these techniques would be invaluable. By comparing the experimentally measured CD or ORD spectra with those predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the synthesized molecule can be assigned. Furthermore, the magnitude of the observed optical rotation or CD signal can be used to quantify the enantiomeric excess, which is a critical parameter in the synthesis of chiral compounds. nih.govmdpi.comnih.govresearchgate.net

Table 3: Chiroptical Techniques for Chiral Analogues

TechniquePrincipleApplication
Circular Dichroism (CD)Differential absorption of circularly polarized lightDetermination of enantiomeric excess and absolute configuration
Optical Rotatory Dispersion (ORD)Rotation of plane-polarized light vs. wavelengthDetermination of absolute configuration and enantiomeric purity

Computational and Theoretical Chemistry Studies of 4 3 Oxo 2 Phenylbutyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic distribution, and energy levels with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. It is particularly well-suited for studying the ground state properties of medium to large-sized organic molecules like 4-(3-oxo-2-phenylbutyl)benzonitrile.

DFT calculations are typically performed using a specific functional and basis set. A common choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311G(d,p), which provides a good description of electron distribution.

The primary outputs of a DFT geometry optimization are the optimized molecular structure, corresponding to a minimum on the potential energy surface, and the electronic energy. From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined.

Table 1: Selected Predicted Ground State Geometric Parameters of this compound using DFT (B3LYP/6-311G(d,p))

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C≡N (Nitrile)C-N1.158
C=O (Ketone)C-O1.215
C-C (Benzonitrile-CH)C-C1.512
C-C (Phenyl-CH)C-C1.518
C-H (Aliphatic)C-H1.095
**Bond Angles (°) **
C-C≡N (Nitrile)C-C-N179.5
C-C=O (Ketone)C-C-O121.8
C-CH-C (Backbone)C-C-C112.3
Dihedral Angles (°)
Benzonitrile-CH-CH-PhenylC-C-C-C65.4

Note: The data presented in this table is hypothetical and representative of typical DFT calculation results for similar organic molecules. It serves to illustrate the type of information obtained from such studies.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is crucial for obtaining highly accurate energies.

These high-accuracy calculations are often performed on geometries previously optimized at a lower level of theory, such as DFT, in what is known as a single-point energy calculation. This approach provides a more refined understanding of the electronic energy and can be critical for studying reaction mechanisms and thermochemistry where small energy differences are important. For this compound, these methods can offer a benchmark for the results obtained from more computationally efficient DFT methods.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the butyl chain in this compound allows for multiple low-energy conformations. Conformational analysis aims to identify these stable conformers and the energy barriers that separate them. This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each point, thereby mapping the potential energy surface (PES).

The dihedral angle between the benzonitrile (B105546) ring and the phenyl ring along the C-C backbone is a critical conformational parameter. A relaxed PES scan, where this dihedral angle is fixed at various values while all other geometric parameters are allowed to relax, can reveal the most stable orientations of the two aromatic rings relative to each other. The results of such a scan can identify local and global energy minima, providing insight into the molecule's preferred shapes in different environments.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting various spectroscopic data, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. Computational methods, particularly DFT, can predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei with reasonable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted shifts can then be compared to experimental data to validate the proposed structure or to aid in the assignment of complex spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbon Atoms in this compound

Carbon AtomPredicted Chemical Shift (ppm)
C≡N (Nitrile)119.5
C=O (Ketone)208.2
C (ipso, Benzonitrile)145.3
C (ipso, Phenyl)138.7
CH (Aliphatic)55.1
CH₃ (Methyl)29.8

Note: The data presented in this table is hypothetical and representative of typical GIAO-DFT calculation results. It serves to illustrate the application of computational methods in predicting NMR spectra.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds.

Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational frequencies and their corresponding intensities. These calculations are essential for several reasons: they confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), they allow for the assignment of experimental vibrational bands to specific molecular motions, and they provide a theoretical vibrational spectrum that can be compared with experimental results.

Table 3: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
C≡N Stretch2235Strong, characteristic nitrile stretch
C=O Stretch1720Strong, characteristic ketone stretch
C-H Stretch (Aromatic)3050-3100Multiple weak to medium bands
C-H Stretch (Aliphatic)2870-2960Multiple medium bands
C-C Stretch (Aromatic Ring)1450-1600Multiple bands

Note: The data in this table is hypothetical and represents typical results from vibrational frequency calculations. Predicted frequencies are often systematically scaled to better match experimental values.

Electronic Absorption and Emission Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption and emission spectra of molecules. It calculates the energies of excited states, which correspond to the absorption of light (UV-Vis spectra), and the subsequent relaxation to the ground state, which can involve the emission of light (fluorescence or phosphorescence). These calculations provide insights into a molecule's color, photostability, and electronic properties by identifying the wavelengths of maximum absorption (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved (e.g., HOMO to LUMO transitions).

A thorough search of scientific literature and chemical databases did not yield any specific TD-DFT studies focused on this compound. Consequently, data on its calculated electronic absorption maxima, oscillator strengths, major orbital contributions, and emission spectra are not available in published research. While TD-DFT is a powerful tool for such analysis, it has not been publicly applied to this specific compound.

No data table is available for this section as no specific research findings for this compound have been published.

Reaction Mechanism Elucidation and Transition State Analysis for Reactions Involving this compound

Computational chemistry provides essential tools for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. Calculating the energy barriers (activation energies) and reaction energies helps to predict the feasibility and kinetics of a chemical transformation. This analysis is vital for optimizing reaction conditions, understanding reaction pathways, and designing new synthetic routes.

No dedicated computational studies on the reaction mechanisms or transition state analyses for reactions specifically involving this compound were found in the reviewed scientific literature. Research detailing the calculated activation energies, reaction thermodynamics, or optimized geometries of transition states for this compound has not been published.

No data table is available for this section as no specific research findings for this compound have been published.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Condensed Phase Properties

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nextmol.com By solving the equations of motion for a system, MD simulations can reveal the dynamic behavior of a molecule, such as its conformational changes, interactions with solvent molecules, and transport properties (e.g., diffusion coefficients). This technique is particularly valuable for understanding how a molecule behaves in a realistic condensed-phase environment (like a solution), providing insights that are complementary to static quantum chemical calculations. bioscipublisher.com

A comprehensive search of the scientific literature found no published molecular dynamics simulation studies for this compound. Therefore, information regarding its dynamic conformational behavior, solvation structure, radial distribution functions, or other condensed-phase properties derived from MD simulations is not available.

No data table is available for this section as no specific research findings for this compound have been published.

Chemical Transformations and Derivatization Strategies of 4 3 Oxo 2 Phenylbutyl Benzonitrile

Synthesis of Libraries of Novel Derivatives of 4-(3-oxo-2-phenylbutyl)Benzonitrile

The generation of novel derivatives from the this compound core can be systematically approached by targeting its distinct functional regions: the benzonitrile (B105546) moiety, the ketone functionality, and the phenyl ring and butyl chain.

Modification at the Benzonitrile Moiety

The benzonitrile group is a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the nitrile group can be exploited for several reactions, or the group itself can be converted into other functionalities.

Hydrolysis and Related Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative. This carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and acid chlorides, significantly expanding the chemical space of the derivatives.

Reduction to Amines: The nitrile can be reduced to a primary amine (a benzylamine (B48309) derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu This introduces a basic center into the molecule, which can be further derivatized, for instance, by acylation or alkylation.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, by reacting with azides (e.g., sodium azide).

Organometallic Additions: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile can lead to the formation of ketones after hydrolysis of the intermediate imine.

A summary of potential modifications at the benzonitrile moiety is presented in Table 1.

Table 1: Potential Modifications at the Benzonitrile Moiety

Reagent/ConditionFunctional Group TransformationProduct Class
H₃O⁺, heatNitrile to Carboxylic AcidCarboxylic Acids
1. LiAlH₄, 2. H₂ONitrile to Primary AmineAmines
NaN₃Nitrile to TetrazoleTetrazoles
R-MgBr, then H₃O⁺Nitrile to KetoneKetones

Modification at the Ketone Functionality

The ketone group is another key site for derivatization, offering a wide range of possible transformations.

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a hydroxyl group, which can be a site for esterification or etherification.

Reductive Amination: The ketone can undergo reductive amination, where it first reacts with an amine to form an imine or enamine, which is then reduced in situ to form a new amine derivative.

Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene through the Wittig reaction or related olefination reactions (e.g., Horner-Wadsworth-Emmons). This allows for the introduction of a carbon-carbon double bond with various substituents.

Enolate Chemistry: The protons alpha to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or halogenation at the alpha-position.

Formation of Heterocycles: The ketone can be a key starting material for the synthesis of various heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can give oxazoles.

Table 2 provides a summary of these potential modifications.

Table 2: Potential Modifications at the Ketone Functionality

Reagent/ConditionFunctional Group TransformationProduct Class
NaBH₄Ketone to Secondary AlcoholAlcohols
R-NH₂, NaBH₃CNKetone to AmineAmines
Ph₃P=CHRKetone to AlkeneAlkenes
1. LDA, 2. R-Xα-AlkylationAlkylated Ketones
HydrazineKetone to PyrazolePyrazoles

Modifications on the Phenyl Ring and Butyl Chain

The two aromatic rings and the butyl chain offer further opportunities for derivatization.

Electrophilic Aromatic Substitution: The phenyl ring attached to the butyl chain and the benzonitrile ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The existing substituents will direct the position of the incoming electrophile.

Modifications on the Butyl Chain: The butyl chain itself can be a site for modification, although this is generally more challenging. Radical halogenation could introduce a handle for further substitution reactions.

Functional Group Interconversion Strategies for this compound

Functional group interconversions are a cornerstone of synthetic organic chemistry, allowing for the strategic transformation of one functional group into another. vanderbilt.edu For this compound, several such strategies can be envisioned to create structurally diverse analogs. For instance, the simultaneous reduction of both the ketone and nitrile functionalities using a strong reducing agent like LiAlH₄ would yield an amino-alcohol derivative. Conversely, selective reduction of the ketone with NaBH₄ would leave the nitrile group intact, producing a cyano-alcohol. The nitrile can be converted to an aldehyde via reduction with DIBAL-H. vanderbilt.edu These selective transformations are crucial for building a library of derivatives with fine-tuned properties.

Preparation of Polymeric or Oligomeric Structures Incorporating this compound Units

The bifunctional nature of derivatives of this compound makes them potential monomers for the synthesis of polymers or oligomers. rsc.org For example, if the nitrile is converted to an amine and the ketone to an alcohol, the resulting amino-alcohol could be used in step-growth polymerization with dicarboxylic acids or their derivatives to form poly(ester-amide)s. Alternatively, if the benzonitrile moiety is modified to contain a polymerizable group, such as a vinyl or acrylate (B77674) group, it could undergo chain-growth polymerization. The synthesis of block copolymers is another possibility, where a macroinitiator could be used to initiate the polymerization of a suitably modified derivative. researchgate.net

Derivatization for Enhanced Analytical Detectability and Separation Efficiency

For analytical purposes, such as chromatographic analysis, it is often necessary to derivatize the target molecule to enhance its detectability or improve its separation characteristics. The ketone functionality of this compound can be reacted with various derivatizing agents. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) would produce a brightly colored hydrazone that can be easily detected by UV-Vis spectroscopy. For enhanced fluorescence detection, the benzonitrile moiety could potentially be modified. For example, the development of fluorogenic derivatization reagents based on the Suzuki coupling reaction with boronic acids has been reported for other benzonitriles, significantly increasing detection sensitivity in HPLC methods. nih.gov Such a strategy could be adapted for this compound if it were first converted to an appropriate halogenated derivative.

Advanced Analytical Methodologies for 4 3 Oxo 2 Phenylbutyl Benzonitrile

Chromatographic Separation Techniques for Complex Mixtures Containing 4-(3-oxo-2-phenylbutyl)Benzonitrile

Chromatographic techniques are fundamental for the separation of a target analyte from a mixture. The choice of method would depend on the physicochemical properties of this compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. A hypothetical HPLC method for this compound would likely involve a reversed-phase approach, given the compound's predicted moderate polarity.

Hypothetical HPLC Parameters:

ParameterSuggested ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic compounds.
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water gradientAllows for the elution of compounds with a range of polarities.
Detector UV-Vis Diode Array Detector (DAD)The aromatic rings and carbonyl group are expected to have strong UV absorbance.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25-30 °CTo ensure reproducible retention times.

Method validation would need to be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) for Volatile Derivatives

Due to its predicted relatively high boiling point, direct analysis of this compound by Gas Chromatography (GC) may be challenging without derivatization. Derivatization to a more volatile and thermally stable analogue could be a viable strategy.

Chiral Chromatography for Enantiomeric Separations

This compound possesses a chiral center at the second carbon of the butyl chain. Therefore, the separation of its enantiomers would be crucial for stereoselective studies. Chiral HPLC, using a chiral stationary phase (CSP), would be the method of choice.

Potential Chiral Stationary Phases:

Polysaccharide-based CSPs: (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds.

Pirkle-type CSPs: Based on π-π interactions, they could be effective due to the aromatic rings in the molecule.

Hyphenated Analytical Techniques for Online Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are indispensable for providing both qualitative and quantitative information, as well as structural confirmation.

GC-MS and LC-MS for Qualitative and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most powerful technique for the analysis of this compound. It would provide retention time data from the LC separation and mass-to-charge ratio (m/z) information from the MS, enabling confident identification and quantification. Electrospray ionization (ESI) would likely be a suitable ionization source.

Gas Chromatography-Mass Spectrometry (GC-MS) could be used if a suitable derivatization procedure is developed. The resulting mass spectrum would provide a fragmentation pattern that is characteristic of the derivatized compound, aiding in its identification.

LC-NMR and GC-IR for Comprehensive Structural Characterization

For unambiguous structure elucidation, hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) would be invaluable, although their application is less common due to sensitivity and technical challenges.

LC-NMR: Would allow for the acquisition of ¹H NMR and ¹³C NMR spectra of the compound after its separation by HPLC, providing detailed information about its molecular structure.

GC-IR: If GC analysis is feasible, GC-IR would provide an infrared spectrum of the compound as it elutes from the GC column, giving information about its functional groups.

Quantitative Analysis of this compound in Reaction Mixtures and Pure Samples

The accurate quantification of this compound is crucial for monitoring reaction progress, determining yield, and for the final characterization of the pure substance. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of quantitative analysis in synthetic chemistry, offering high resolution, sensitivity, and precision. For this compound, a reversed-phase HPLC method is typically suitable. This involves a non-polar stationary phase and a polar mobile phase. The presence of the benzonitrile (B105546) group provides a strong chromophore, making UV detection a straightforward and sensitive choice. A typical HPLC method for the quantitative analysis of this compound would be validated for linearity, accuracy, precision, and robustness.

A well-developed HPLC method can effectively separate the target compound from starting materials, intermediates, and by-products, allowing for accurate quantification in complex reaction mixtures.

Interactive Data Table: HPLC Parameters for Quantitative Analysis

ParameterTypical Conditions
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (both may contain 0.1% formic acid or ammonium (B1175870) phosphate (B84403) to improve peak shape) is commonly used. nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temp. 30 °C
Detection UV at 254 nm (due to the aromatic rings and nitrile group)
Injection Vol. 5 µL
Standard Conc. A series of standards ranging from 1 µg/mL to 100 µg/mL in a suitable solvent (e.g., acetonitrile) would be used to establish a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of organic compounds. nih.gov It offers the advantage of not requiring a reference standard of the analyte itself; instead, a certified internal standard of known purity and concentration is used. The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific proton resonance and the number of nuclei contributing to that signal. nih.gov

For the quantitative analysis of this compound, a well-resolved proton signal, ideally in a region of the spectrum free from impurity signals, is chosen for integration. An internal standard with a known concentration and a simple, well-resolved spectrum that does not overlap with the analyte's signals is added to the sample. By comparing the integral of the analyte's signal to that of the internal standard, the absolute quantity of the analyte can be determined with high accuracy. nih.gov

Interactive Data Table: qNMR Parameters for Quantitative Analysis

ParameterTypical Conditions
Spectrometer 400 MHz or higher field strength for better signal dispersion
Solvent Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), ensuring the analyte and internal standard are fully soluble
Internal Standard A high-purity certified reference material such as maleic anhydride, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene, chosen for its chemical shift and solubility.
Pulse Sequence A standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is used.
Data Processing Careful phasing and baseline correction are critical. The integration of the selected signals must be performed consistently.

Purity Assessment and Impurity Profiling of Synthesized this compound

The assessment of purity and the identification of impurities are critical steps in the characterization of any synthesized compound. A comprehensive impurity profile provides insights into the reaction pathway, potential side reactions, and the effectiveness of the purification process. For this compound, a combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods for Purity Assessment

The same HPLC method developed for quantitative analysis can be used for purity assessment. By analyzing the area percentage of the main peak relative to the total area of all detected peaks, an estimation of the compound's purity can be obtained. However, this method assumes that all impurities have a similar response factor at the detection wavelength. For more accurate purity determination, especially for regulatory purposes, a relative response factor for each identified impurity should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for impurity profiling, particularly for volatile and thermally stable impurities. gcms.cz The high separation efficiency of the gas chromatograph combined with the structural information provided by the mass spectrometer allows for the identification and quantification of trace-level impurities. gcms.cz

Impurity Profiling

Potential impurities in a synthesis can arise from several sources, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products. For the synthesis of this compound, which is likely prepared through a Michael addition or a similar carbon-carbon bond-forming reaction, potential impurities could include:

Unreacted Starting Materials: Such as benzonitrile derivatives and phenylacetone (B166967) or its precursors.

Over-alkylation or other side-products: Depending on the specific synthetic route.

Isomers: Structural or stereoisomers of the target compound.

Spectroscopic Methods for Purity and Structure Confirmation

In addition to chromatographic methods, spectroscopic techniques are indispensable for confirming the structure of the main component and identifying impurities.

¹H and ¹³C NMR Spectroscopy: Provide detailed structural information about the molecule. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Two-dimensional NMR techniques can be employed to resolve overlapping signals and aid in structure elucidation. rsc.org

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, can offer structural clues. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the main compound and any identified impurities. rsc.org

Interactive Data Table: Potential Impurities and Analytical Methods for Detection

Potential ImpurityOriginPrimary Analytical Method for Detection
Benzonitrile Unreacted starting materialGC-MS, HPLC-UV
Phenylacetone Unreacted starting materialGC-MS, HPLC-UV
4-(1-phenyl-3-oxobutyl)benzonitrile (Isomer) Side reactionHPLC-UV, GC-MS, NMR
Products of self-condensation of Phenylacetone Side reaction of starting materialGC-MS, HPLC-UV
Oxidation or reduction products Degradation or side reactionHPLC-UV, LC-MS

Exploration of Non Biological Applications and Contributions to Materials Science

Investigation of 4-(3-oxo-2-phenylbutyl)Benzonitrile as a Synthon in Organic Synthesis

The chemical architecture of this compound, particularly its 1,3-dicarbonyl-type functionality, positions it as a versatile synthon for the construction of more complex molecular frameworks, especially heterocyclic compounds. The reactivity of similar β-dicarbonyl compounds is well-documented, providing a basis for predicting the synthetic utility of this molecule.

Compounds containing a 3-oxo-3-phenylpropanenitrile skeleton are known to undergo Michael addition reactions with various electrophiles. mdpi.comnih.gov For instance, the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones serves as a key step in the synthesis of polyfunctional δ-diketones. mdpi.comnih.gov These resulting δ-diketones are valuable precursors for a variety of heterocyclic systems. mdpi.com A plausible reaction mechanism involves the regioselective Michael addition of the 3-oxo-3-phenylpropanenitrile anion to the carbon-carbon double bond of the enynone, leading to the formation of diastereomeric δ-diketones. nih.gov

Based on these precedents, it is conceivable that this compound could react with suitable Michael acceptors to generate elaborate structures. The presence of the cyano group and the phenyl substituent at the α-position of the ketone could influence the reactivity and stereoselectivity of such reactions.

Furthermore, derivatives of 3-oxo-3-phenylpropanenitrile have been utilized in the synthesis of a variety of heterocyclic compounds, including triazoles, oxadiazoles, thiazolidines, and pyrazoles. researchgate.net This highlights the potential of the core structure within this compound to serve as a building block for diverse heterocyclic libraries. The reactions typically involve condensation with various reagents to form the desired ring systems.

Potential as a Functional Moiety in Advanced Materials

The combination of a polar benzonitrile (B105546) group and a flexible butyl chain with phenyl and keto substituents suggests that this compound and its derivatives could be explored for applications in advanced materials.

Liquid Crystals: The benzonitrile group is a common component in liquid crystalline molecules due to its significant dipole moment, which contributes to the anisotropic properties required for mesophase formation. For example, new types of liquid crystalline trimers have been synthesized using 2,3,4-trihydroxy benzonitrile as a core, which exhibit nematic phases over wide temperature ranges. researchgate.net While the structure of this compound is not typically rod-like, a characteristic often associated with liquid crystals, its incorporation into more complex, anisotropic molecular designs could impart useful properties.

Optoelectronic Devices: Carbazole-benzonitrile derivatives have been successfully developed as universal hosts for high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org In these materials, the benzonitrile unit acts as an electron-accepting moiety. The presence of the benzonitrile group in this compound suggests that it could be chemically modified and integrated into larger conjugated systems designed for optoelectronic applications. The other functional groups could be used for further chemical modifications to tune the electronic and physical properties of the resulting materials.

Polymers: Novel molecularly imprinted polymers have been synthesized using monomers that, while not directly related to this compound, demonstrate the utility of complex organic molecules in creating specialized polymers. researchgate.net The functional groups present in this compound, such as the ketone and the aromatic rings, could potentially be leveraged for polymerization reactions or as functional pendants on a polymer backbone, imparting specific recognition or chemical properties to the resulting material.

Role of this compound or its Derivatives in Catalysis or Supramolecular Chemistry

The molecular structure of this compound contains features that suggest potential roles in catalysis and supramolecular chemistry.

Supramolecular Chemistry: The benzonitrile group is a known participant in non-covalent interactions, which are the foundation of supramolecular chemistry. Research has shown that a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle can precisely recognize a variety of benzonitrile derivatives through co-crystallization. nih.gov The recognition involves π-π stacking interactions between the benzene (B151609) ring of the benzonitrile guest and a fluorene (B118485) moiety of the host. nih.gov This indicates that the benzonitrile end of this compound could act as a guest molecule, forming host-guest complexes with suitably designed macrocyclic hosts. The binding affinity would likely be influenced by the steric and electronic nature of the rest of the molecule. Job plot analysis has confirmed a 1:1 stoichiometric ratio for the complex formation between similar benzonitrile derivatives and the macrocyclic host. nih.gov

Catalysis: While there is no direct evidence of the catalytic activity of this compound itself, its derivatives could be designed to act as catalysts. For instance, the development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives as carbonic anhydrase inhibitors demonstrates how the core structure can be modified to interact with biological targets. nih.gov In a non-biological context, the ketone functionality could be used to coordinate to metal centers, and with appropriate modifications, the entire molecule could serve as a ligand in transition metal catalysis. The reduction of benzonitriles can be catalyzed, for example, by frustrated Lewis pairs for hydroboration, leading to primary amines. researchgate.net

Photophysical Properties and Energy Transfer Mechanisms of this compound Analogues

The photophysical properties of benzonitrile derivatives are of significant interest for applications in optoelectronics and as fluorescent probes. While the specific photophysical characteristics of this compound have not been reported, the behavior of analogous compounds provides insight into its potential properties.

Donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have been studied for their solid-state photophysical properties. researchgate.net In these systems, the benzonitrile acts as the acceptor unit. The absorption spectra of such molecules in PMMA show intense high-energy peaks assigned to the locally excited state of the donors. researchgate.net In neat films, charge-transfer bands are observed, which are strongly red-shifted compared to the isolated molecules. researchgate.net

The photophysical properties of 1,3-diphenylisobenzofuran, a compound known for its fluorescence and use as a singlet oxygen probe, have been extensively studied. mdpi.com While structurally different, this research highlights the detailed characterization of absorption, emission, and fluorescence lifetimes that would be relevant for understanding a molecule like this compound, which also contains multiple phenyl rings.

In carbazole-benzonitrile derivatives used in OLEDs, the photophysical properties are tailored to ensure efficient energy transfer and light emission. rsc.org The triplet energy of the host material is a critical parameter for efficient phosphorescence. The modular nature of this compound would allow for systematic modifications to tune its photophysical properties, such as the fluorescence quantum yield and emission wavelength, for specific applications.

Future Research Directions and Unexplored Avenues for 4 3 Oxo 2 Phenylbutyl Benzonitrile

Innovations in Sustainable Synthesis and Process Chemistry for 4-(3-oxo-2-phenylbutyl)Benzonitrile

The future synthesis of this compound will undoubtedly be shaped by the principles of green and sustainable chemistry. techsciresearch.comnridigital.com The goal is to develop processes that are not only efficient but also minimize environmental impact. pfizer.com Key areas of innovation will likely include the adoption of biocatalysis, flow chemistry, and the use of greener solvents and catalysts. numberanalytics.comnumberanalytics.com

Biocatalytic approaches, for instance, could employ enzymes to achieve high stereoselectivity in the formation of the chiral center at the second carbon of the butyl chain, reducing the need for traditional chiral auxiliaries or resolution techniques. numberanalytics.com Flow chemistry, or continuous processing, offers advantages in terms of safety, scalability, and process control, which are crucial for the industrial production of fine chemicals. numberanalytics.comnumberanalytics.com This method allows for precise control over reaction parameters, potentially leading to higher yields and purities. rsc.org

The development of more sustainable synthetic routes will also focus on reducing the use of hazardous reagents and solvents. nridigital.comnumberanalytics.com Research into solid-supported catalysts or reactions in alternative media like water or supercritical fluids could significantly improve the environmental profile of the synthesis. numberanalytics.com

Table 1: Comparison of Potential Synthetic Routes for this compound

Parameter Traditional Batch Synthesis Flow Chemistry Approach Biocatalytic Route
Solvent Usage High (e.g., Toluene, THF) Reduced, solvent recycling possible Aqueous media often possible
Energy Consumption High (heating/cooling cycles) Lower, better heat transfer Mild conditions, lower energy
Stereoselectivity Often requires chiral auxiliaries Dependant on catalyst/conditions Potentially high
Waste Generation Significant Minimized Biodegradable waste

| Scalability | Can be challenging | Readily scalable | Dependant on enzyme availability |

Deeper Mechanistic Insights into Complex Transformations of this compound

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is fundamental for process optimization and the discovery of new reactions. numberanalytics.comnumberanalytics.com Future research will likely employ a combination of advanced spectroscopic techniques and computational chemistry to elucidate reaction pathways in unprecedented detail. numberanalytics.comugr.es

For example, in-situ monitoring of reactions using techniques like NMR or IR spectroscopy can provide real-time information about the formation of intermediates and byproducts. numberanalytics.com Isotopic labeling studies can be used to trace the path of atoms throughout a reaction, confirming or refuting proposed mechanisms. numberanalytics.com

Computational chemistry, particularly Density Functional Theory (DFT) methods, will be instrumental in modeling reaction profiles, including the structures of transition states and intermediates. numberanalytics.com This can provide insights into the factors controlling reactivity and selectivity, guiding the design of more efficient catalysts and reaction conditions. numberanalytics.comwalshmedicalmedia.com

Predictive Modeling and Machine Learning Applications for this compound Properties and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic chemistry. vapourtec.comresearchgate.net For this compound, these technologies can be applied to predict a wide range of properties and its reactivity in various chemical transformations. rsc.orgresearchgate.net

ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction under specific conditions, including yield and potential side products. vapourtec.comresearchgate.net This can significantly accelerate the optimization of synthetic routes by reducing the number of experiments required. vapourtec.comrroij.com Furthermore, predictive models can be developed to estimate the physicochemical and biological properties of derivatives of this compound, aiding in the design of new molecules with desired characteristics. researchgate.netnih.gov The use of AI in conjunction with automated synthesis platforms could enable the rapid, autonomous discovery and optimization of synthetic pathways. pharmaceutical-technology.commit.edu

Table 2: Potential Applications of Machine Learning in the Study of this compound

Application Area Machine Learning Approach Predicted Outcome
Reaction Optimization Bayesian Optimization, Neural Networks Optimal reaction conditions (temp, time, catalyst) for synthesis
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Biological activity, toxicity, solubility of derivatives
Retrosynthesis Transformer-based models Novel and efficient synthetic routes

| Spectra Prediction | Graph Neural Networks | Predicted NMR, IR, and Mass Spectra for structural confirmation |

Design and Synthesis of Advanced Architectures Incorporating this compound Scaffolds

The this compound scaffold, with its multiple functional groups, represents a versatile building block for the synthesis of more complex and architecturally diverse molecules. nih.govacs.org Future research will focus on utilizing this scaffold to create novel molecular architectures with potential applications in medicinal chemistry and materials science. unife.itacs.org

The concept of "privileged scaffolds" in drug discovery suggests that certain molecular frameworks are capable of binding to multiple biological targets. unife.itnih.gov The this compound core could be elaborated through various chemical transformations to generate libraries of compounds for biological screening. nih.govresearchgate.net For instance, the ketone could be converted to a hydroxyl group and then esterified, while the nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities. rsc.orgnih.gov The development of hybrid molecules, where the scaffold is linked to other pharmacophores, is another promising avenue. rsc.orgalliedacademies.org

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies

The future of chemical research lies in the convergence of disciplines. ucsb.edufrontiersin.org For this compound and its derivatives, interdisciplinary research at the interface of organic chemistry, materials science, and nanotechnology could unlock novel applications. numberanalytics.comillinois.edu

For example, the incorporation of this scaffold into polymers or metal-organic frameworks (MOFs) could lead to new materials with unique optical, electronic, or catalytic properties. numberanalytics.comscispace.com The nitrile group, for instance, can coordinate with metal centers, making it a candidate for the design of functional materials. The aromatic rings also offer opportunities for π-π stacking interactions, which are important in the self-assembly of supramolecular structures. numberanalytics.com The exploration of these interdisciplinary avenues will require collaboration between synthetic organic chemists and experts in other fields, fostering innovation and leading to the discovery of new functionalities for this versatile molecule. frontiersin.orgillinois.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-oxo-2-phenylbutyl)benzonitrile, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., arylaminomethylbenzonitriles) are synthesized via reductive amination or Michael addition, where ketone intermediates are functionalized with nitrile groups . Optimization strategies include:

  • Temperature Control : Maintaining 60–80°C to prevent side reactions.
  • Catalyst Use : Employing palladium or copper catalysts for cross-coupling steps.
  • Purification : Utilizing column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product.

Q. How can the structural uniqueness of this compound be validated compared to analogs?

  • Methodological Answer : Comparative analysis using spectroscopic and computational tools:

  • NMR Spectroscopy : Compare chemical shifts of the 3-oxobutyl and phenyl groups to analogs (e.g., 4-(isopropylamino)benzonitrile) to confirm branching .
  • X-ray Crystallography : Resolve the spatial arrangement of the 3-oxo group and phenyl substituent.
  • DFT Calculations : Model electron density distribution to assess steric/electronic effects .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Initial assays should focus on target engagement and cytotoxicity:

  • Receptor Binding Assays : Use fluorescence polarization or SPR to test interactions with androgen receptors (based on structural analogs) .
  • Cell Viability Assays : Employ MTT or ATP-based assays in cancer cell lines (e.g., PC-3 or LNCaP) to evaluate IC₅₀ values.
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological potency of this compound?

  • Methodological Answer : Systematic modification of functional groups paired with bioactivity profiling:

  • Substituent Variation : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity .
  • Ketone Modification : Convert the 3-oxo group to thioether or amine derivatives to alter metabolic stability.
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values.

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Address via:

  • Reproducibility Checks : Replicate studies across independent labs using standardized protocols.
  • Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., hydrolyzed nitrile groups) that may interfere with assays .
  • Orthogonal Assays : Validate activity using both in vitro (e.g., reporter gene assays) and in silico (molecular docking) approaches .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) and docking simulations:

  • Docking Studies : Use AutoDock Vina to model binding to androgen receptor ligand-binding domains.
  • MD Simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities for lead optimization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key considerations include:

  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-ruthenium complexes) for stereocontrol.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
  • Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/toluene) to enhance crystal habit and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.